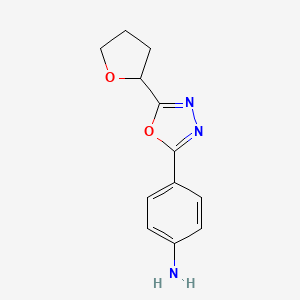
4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a tetrahydrofuran ring fused to an oxadiazole ring, which is further connected to an aniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the oxadiazole intermediate. Finally, the aniline group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
科学的研究の応用
4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
作用機序
The mechanism of action of 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but has a thiazole ring instead of a tetrahydrofuran ring.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Similar in having a heterocyclic ring system but differs in the specific rings and substituents.
Uniqueness: 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of both the tetrahydrofuran and oxadiazole rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other heterocyclic compounds, making it a valuable target for research and development .
生物活性
The compound 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C12H13N3O2, with a molecular weight of approximately 231.25 g/mol. The compound features a tetrahydrofuran moiety and an oxadiazole ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
- Attachment of the tetrahydrofuran group : This step often involves specific reagents that facilitate the incorporation of the tetrahydrofuran moiety.
- Final coupling : The aniline derivative is coupled with the substituted oxadiazole to yield the final product.
Biological Activity
Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-1080 (fibrosarcoma). For instance, one study reported that a related compound showed an IC50 value of 19.56 µM against HT-1080 cells, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | HT-1080 | 19.56 | Apoptosis via caspase activation |
| 5a | MCF-7 | 10.38 | Induction of apoptosis |
- Antiviral Activity : While some oxadiazole derivatives have been evaluated for antiviral properties against SARS-CoV-2, results showed no significant activity with EC50 values exceeding 100 µM .
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The oxadiazole ring may interact with specific enzymes or receptors, inhibiting their function.
- Caspase Activation : Induction of apoptosis has been linked to caspase activation and cell cycle arrest at the G2/M phase in certain cancer cell lines .
- Mitochondrial Pathway : The compound may also affect mitochondrial membrane potential, leading to cell death through a mitochondrial-mediated pathway .
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Cytotoxicity Studies : A series of compounds were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity and mechanisms involving apoptosis .
- Molecular Docking Studies : These studies suggest that structural modifications can enhance binding affinity to target proteins involved in cancer progression .
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
4-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H13N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h3-6,10H,1-2,7,13H2 |
InChIキー |
YSWGWFFWXVBSEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NN=C(O2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















